molecular formula C35H36F7N5O5 B610864 SKI2496 CAS No. 1308378-95-1

SKI2496

Cat. No. B610864
CAS RN: 1308378-95-1
M. Wt: 739.6918
InChI Key: JLKXURLUTOXXPN-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKI2496 is a potent and orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist (hGnRHR IC50 = 0.46 nM;  max. LH inh. inh. (%, h)= 84%, 12h;  LH inh. (24h) = 76%.). SKI2496 exhibited more selective antagonistic activity toward the human GnRH receptors over the GnRHRs in monkeys and rats, and SKI2496 also showed inhibitory effects on GnRH-mediated signaling pathways. Pharmacokinetic and pharmacodynamic evaluations of SKI2496 revealed improved bioavailability and superior gonadotropic suppression activity compared with Elagolix, the most clinically advanced compound. SKI2496 may represent a promising candidate for an orally available hormonal therapy.

Scientific Research Applications

1. Modulation of Cancer Stem Cells

SKI2496 plays a significant role in the modulation of cancer stem cells. It has been found that enhanced expression of Ski can increase the expression of pluripotency maintaining markers and components of the Sonic hedgehog (Shh) signaling pathway in pancreatic cancer stem cells (CSCs). This suggests that Ski may be important in maintaining the stemness of pancreatic CSCs through modulating the Shh pathway (Li-bin Song et al., 2016).

2. Oncoprotein Activity and Cellular Transformation

SKI also acts as an oncoprotein that can transform cells through regulation of Ubc9, a critical component of cellular sumoylation. This activity of SKI leads to increased MDM2 sumoylation, enhancing p53 degradation. This novel connection between sumoylation and tumorigenesis offers potential new therapeutic targets for cancer (Boxiao Ding et al., 2012).

3. Genetic Mapping and Disease Association

Research has mapped the cellular oncogene SKI, associated with the Sloan-Kettering viruses (SKVs), to human chromosome region 1q22—q24. This region is frequently involved in translocations and other rearrangements in various human tumor types. The study of SKI’s chromosomal localization is significant for understanding its role in oncogenesis and potential links to specific cancers (R. Chaganti et al., 1986).

4. Structural Mechanism in TGF-β Signaling

SKI interacts with Smad proteins, repressing TGF-beta signaling. The structural study of human c-Ski in complex with Smad4 reveals specific recognition patterns that disrupt the formation of a functional complex between Co- and R-Smads. Understanding this mechanism provides insights into how SKI leads to repression of TGF-beta, activin, and BMP responses, which are crucial in various cellular processes (Jia-Wei Wu et al., 2002).

properties

CAS RN

1308378-95-1

Product Name

SKI2496

Molecular Formula

C35H36F7N5O5

Molecular Weight

739.6918

IUPAC Name

(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid

InChI

InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1

InChI Key

JLKXURLUTOXXPN-NDEPHWFRSA-N

SMILES

O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SKI2496;  SKI-2496;  SKI 2496.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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